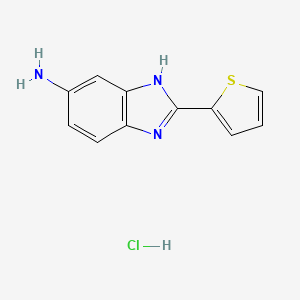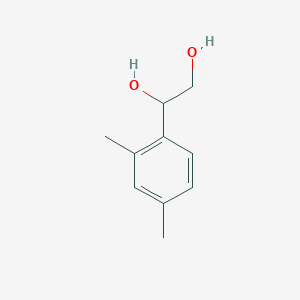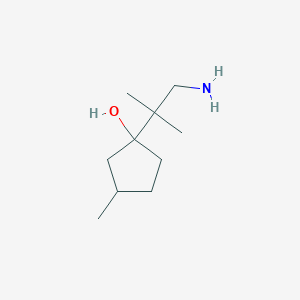![molecular formula C10H19NO6S B13188876 (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethanesulfonyl moiety, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of an appropriate precursor. This is followed by the introduction of the ethanesulfonyl group through a sulfonylation reaction. The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid backbone.
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)valeric acid: Contains a valeric acid backbone.
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)hexanoic acid: Features a hexanoic acid backbone.
Uniqueness
The uniqueness of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H19NO6S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
(2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]propanoic acid |
InChI |
InChI=1S/C10H19NO6S/c1-7(8(12)13)18(15,16)6-5-11-9(14)17-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
DGAGWGFBSZTGNQ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)S(=O)(=O)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)




![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)





